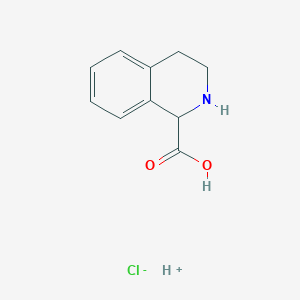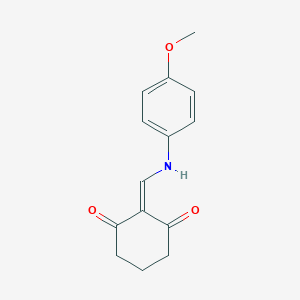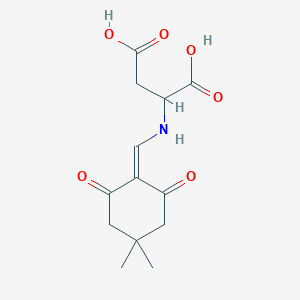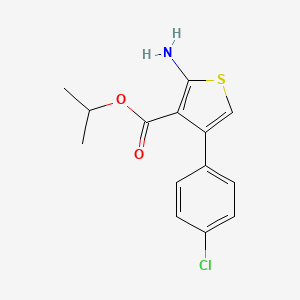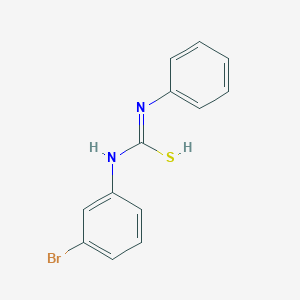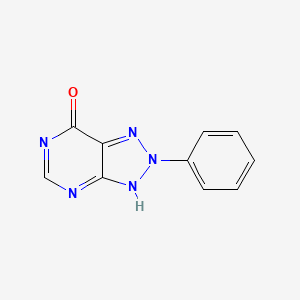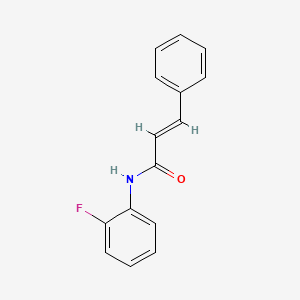
N-(2-Fluorophenyl)Cinnamamide
Descripción general
Descripción
“N-(2-Fluorophenyl)Cinnamamide” is a synthetic compound that has been studied for its potential biological activities . It is a derivative of cinnamic amide, a class of compounds that have been evaluated for antiproliferative activities against certain cancer cell lines and EGFR-inhibitory activities .
Synthesis Analysis
The synthesis of “N-(2-Fluorophenyl)Cinnamamide” and its derivatives typically involves the reaction of cinnamoyl chloride with 4-fluoro-aniline . The structures of these compounds are often determined by single-crystal X-ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “N-(2-Fluorophenyl)Cinnamamide” has been determined by single-crystal X-ray diffraction analysis . The fluoro-benzene and phenyl rings are inclined to one another, and the amide C-N-C (O)-C portions of the molecules are planar .Aplicaciones Científicas De Investigación
Muscle Relaxant and Analgesic Activity : The design of rigid cyclic analogues derived from cinnamamide led to the discovery of compounds with potent centrally acting muscle relaxant properties, as well as significant anti-inflammatory and analgesic activity. One such compound has been taken into phase I clinical trials (Musso et al., 2003).
Anticonvulsant Activity : Novel N-(2-hydroxyethyl) cinnamamide derivatives were synthesized and showed promising anticonvulsant activities, as indicated by the maximal electroshock (MES) test. These compounds also displayed low neurotoxicity and higher protective indexes compared to standard antiepileptic drugs (Guan et al., 2009).
Antidepressant Agents : Cinnamamide derivatives were synthesized and evaluated for their antidepressant activity. Compounds with a trifluoromethyl group in the methylenedioxyphenyl moiety exhibited significant antidepressant activity, comparable or superior to the standard drug fluoxetine (Han et al., 2014).
Structure-Activity Relationship in Anticonvulsants : Crystallographic studies of N-substituted cinnamamide derivatives provided insights into their anticonvulsant properties, suggesting the importance of combining an electron-donor atom with a hydrogen atom in the substituent for effective molecular interactions (Żesławska et al., 2017).
Antitubercular Activity : N-[4-(piperazin-1-yl)phenyl]cinnamamide analogs were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Some compounds exhibited significant activity, offering a new lead structure for antitubercular drug development (Patel & Telvekar, 2014).
Anti-Inflammatory Activity in Acute Diseases : A study on synthesized cinnamamides evaluated their anti-inflammatory activities, finding that the most active compound effectively inhibited pro-inflammatory signaling and attenuated acute lung injury and sepsis in vivo (Chen et al., 2016).
Applications in Atopic Dermatitis : The effects of cinnamamides on atopic dermatitis were studied, showing that they ameliorated symptoms such as epidermal and dermal thickness increase and mast cell infiltration. These compounds also suppressed serum immunoglobulin levels and expression of T-helper cytokines (Choi et al., 2019).
Mecanismo De Acción
Propiedades
IUPAC Name |
(E)-N-(2-fluorophenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18)/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAVMCPSQILRPK-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358036 | |
| Record name | N-(2-Fluorophenyl)Cinnamamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Fluorophenyl)Cinnamamide | |
CAS RN |
25893-50-9, 26050-08-8 | |
| Record name | 25893-50-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191382 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Fluorophenyl)Cinnamamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



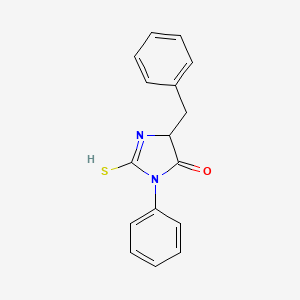
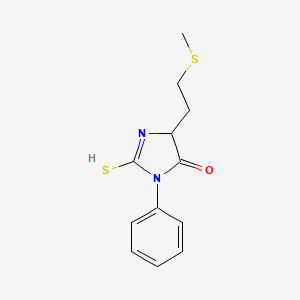

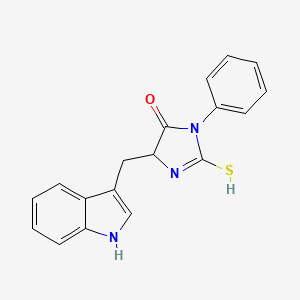
![N-[4-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7775811.png)

